A Technical Guide to (S)-(-)-2-Formamidosuccinic Anhydride (CAS 33605-73-1): Synthesis, Reactivity, and Applications
A Technical Guide to (S)-(-)-2-Formamidosuccinic Anhydride (CAS 33605-73-1): Synthesis, Reactivity, and Applications
Abstract: This technical guide provides a comprehensive overview of (S)-(-)-2-Formamidosuccinic Anhydride, also known as N-Formyl-L-aspartic anhydride. This chiral molecule is a pivotal intermediate in industrial organic synthesis, most notably in the production of the artificial sweetener aspartame. We will explore its fundamental physicochemical properties, detail established synthetic protocols with an emphasis on the underlying chemical principles, analyze its reactivity from a mechanistic standpoint, and survey its critical applications in the pharmaceutical and chemical industries. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this versatile building block.
Compound Profile and Physicochemical Properties
(S)-(-)-2-Formamidosuccinic anhydride, identified by CAS number 33605-73-1, is a cyclic anhydride derived from L-aspartic acid.[1] Its structure incorporates a five-membered succinic anhydride ring, a formamide group, and a single chiral center with (S) stereochemistry.[1] This specific stereochemistry is crucial for its application in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount. The N-formyl group serves as an essential protecting group for the amine, preventing unwanted side reactions during synthesis and subsequent transformations.
Caption: Chemical Structure of (S)-(-)-2-Formamidosuccinic Anhydride.
The key physicochemical data for this compound are summarized in the table below, providing essential information for its handling, purification, and use in reactions.
| Property | Value | Source(s) |
| CAS Number | 33605-73-1 | [2][3][4] |
| Molecular Formula | C₅H₅NO₄ | [2][4] |
| Molecular Weight | 143.10 g/mol | [1][4] |
| Melting Point | 145-155 °C (decomposes) | [3] |
| Boiling Point | 486 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.44 g/cm³ (Predicted) | [2] |
| IUPAC Name | (3S)-N-(2,5-dioxooxolan-3-yl)formamide | [1] |
| Synonyms | N-Formyl-L-aspartic anhydride | [5] |
Synthesis of (S)-(-)-2-Formamidosuccinic Anhydride
The most prevalent and industrially significant method for synthesizing (S)-(-)-2-Formamidosuccinic anhydride involves the direct reaction of L-aspartic acid with formic acid and acetic anhydride.[6][7] This process efficiently combines N-formylation of the amino group and subsequent intramolecular cyclization via dehydration to form the anhydride ring.
The causality behind this one-pot synthesis is elegant:
-
Formic Acid: Serves as the formylating agent, attaching the -CHO group to the nitrogen atom of L-aspartic acid.
-
Acetic Anhydride: Functions as a powerful dehydrating agent. It removes one molecule of water from the two carboxylic acid groups of the N-formylated intermediate, driving the formation of the stable five-membered anhydride ring.
Caption: General workflow for the synthesis of the target anhydride.
Experimental Protocol: Laboratory-Scale Synthesis
The following protocol is adapted from established patent literature and provides a reliable method for obtaining the target compound.[7]
Materials:
-
L-Aspartic Acid (1.0 mole, 133.2 g)
-
Acetic Anhydride (2.1 moles, 214.2 g, ~198 mL)
-
Formic Acid (1.1 moles, 50.6 g, ~41.5 mL)
-
Reaction flask with stirring, heating mantle, and addition funnel
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Initial Setup: In a suitable reaction flask, combine L-aspartic acid (1.0 mole) and acetic anhydride (2.1 moles). Begin stirring the mixture.
-
Controlled Heating: Gently heat the stirred mixture to 35 °C. It is crucial to maintain this temperature to ensure a controlled reaction rate and prevent decomposition or side reactions.
-
Slow Addition of Formic Acid: Over a period of 5-8 hours, slowly add formic acid (1.1 moles) to the reaction mixture using an addition funnel.[7] The slow addition is critical to manage the exothermic nature of the formylation and to ensure complete reaction without forming undesirable byproducts.
-
Reaction Maturation: After the addition is complete, maintain the reaction mixture at 35 °C under slow stirring for an additional 48-60 hours.[7] This extended period allows the cyclization (anhydride formation) to proceed to completion.
-
Crystallization: Cool the reaction mixture to 10-12 °C. The product will crystallize out of the solution as a solid. This temperature is optimal for maximizing yield while minimizing the co-precipitation of impurities.
-
Isolation and Drying: Isolate the solid product by filtration. Wash the collected crystals with a small amount of a cold, non-reactive solvent like diethyl ether to remove residual acetic acid and other soluble impurities. Dry the product under vacuum to yield (S)-(-)-2-Formamidosuccinic anhydride. A typical yield for this process is around 85-87%.[7]
Chemical Reactivity and Mechanistic Insights
The reactivity of (S)-(-)-2-Formamidosuccinic anhydride is dominated by the electrophilic nature of the two carbonyl carbons within the anhydride ring.[8] These sites are highly susceptible to attack by nucleophiles, leading to a ring-opening reaction via a nucleophilic acyl substitution mechanism.[9][10] The carboxylate group formed in the process is an excellent leaving group, facilitating the reaction.
The general mechanism proceeds as follows:
-
Nucleophilic Attack: A nucleophile (e.g., an alcohol, amine, or water) attacks one of the electrophilic carbonyl carbons.
-
Tetrahedral Intermediate Formation: The C=O double bond breaks, forming a transient tetrahedral intermediate.
-
Ring Opening: The intermediate collapses, reforming the C=O double bond and cleaving the C-O bond within the ring. This opens the ring and transfers the acyl group to the nucleophile, with the other end of the molecule becoming a carboxylate.
-
Protonation: A final protonation step (if necessary) neutralizes the carboxylate to yield the final carboxylic acid product.
Caption: Nucleophilic acyl substitution mechanism for anhydride reactivity.
This predictable reactivity makes the compound an excellent chiral acylating agent, capable of introducing the N-formyl-aspartyl moiety onto various nucleophilic substrates while preserving the (S) stereochemistry.
Key Applications in Research and Industry
The unique combination of a reactive anhydride and a protected chiral center makes this compound highly valuable.
Cornerstone in Artificial Sweetener Synthesis
The primary industrial application of (S)-(-)-2-Formamidosuccinic anhydride is as the critical precursor in the manufacture of aspartame (α-L-aspartyl-L-phenylalanine methyl ester).[6][11] In this process, the anhydride undergoes a regioselective ring-opening reaction with L-phenylalanine methyl ester. The nucleophilic amine of the phenylalanine derivative attacks the α-carbonyl group of the anhydride, leading to the formation of the desired peptide bond. Subsequent de-formylation yields the final aspartame product. Patents describe improved processes where excess formic acid from the anhydride synthesis is consumed in situ, allowing the coupling reaction to proceed without costly separation steps.[6][11]
Caption: Simplified workflow for the synthesis of Aspartame.
Chiral Synthon in Asymmetric Synthesis
Beyond sweeteners, the compound is a valuable chiral building block. Chiral succinimide and succinic acid substructures are prevalent in a wide array of biologically active natural products and pharmaceuticals, including antiepileptic and antitumor agents.[12] (S)-(-)-2-Formamidosuccinic anhydride provides a rigid, stereochemically defined scaffold that chemists can elaborate upon to construct complex molecular targets with high stereocontrol.[13][14] Its ability to react with various nucleophiles allows for the divergent synthesis of libraries of chiral compounds for drug discovery.
Potential in Prodrug Development
The anhydride linkage is known to be hydrolytically labile, breaking down in aqueous environments at a predictable rate.[15] This property is highly desirable in prodrug design. While not extensively documented for this specific molecule, the principle of using an anhydride to mask the carboxylic acid of a drug is well-established.[15][16] This strategy can be employed to:
-
Improve Bioavailability: Temporarily increase the lipophilicity of a drug to enhance its passage through cell membranes.
-
Achieve Sustained Release: The anhydride bond hydrolyzes over time, slowly releasing the active parent drug and prolonging its therapeutic effect.[16]
-
Reduce Gastric Irritation: Shielding the free carboxylic acid group, as seen in many NSAIDs, can reduce direct irritation to the stomach lining.[15][16]
Safety, Handling, and Storage
Based on the reactivity of anhydrides and related compounds, (S)-(-)-2-Formamidosuccinic anhydride should be handled with care.[17][18][19][20] It is classified as an irritant and is corrosive.
-
Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17][20]
-
Avoid inhalation of dust or vapors.[18]
-
Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[17][20]
-
Wash hands thoroughly after handling.[17]
-
Storage:
Conclusion
(S)-(-)-2-Formamidosuccinic anhydride is a high-value chemical intermediate whose importance is anchored by its role in the large-scale synthesis of aspartame. Its utility, however, extends into the broader fields of asymmetric synthesis and pharmaceutical research, where it serves as a reliable chiral building block for creating complex molecules. A thorough understanding of its synthesis, reactivity, and handling protocols enables researchers to effectively and safely leverage its unique chemical properties for both industrial and discovery applications.
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